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1-(3,5-Diaminopyridin-2-YL)ethanone

LRRK2 Brain penetration Parkinson's disease

1-(3,5-Diaminopyridin-2-YL)ethanone (CAS 1393560-06-9) is a heterocyclic small molecule (C₇H₉N₃O, MW 151.17) belonging to the diaminopyridine class, featuring an aryl alkyl ketone at the 2-position and amino groups at the 3- and 5-positions of the pyridine ring. This specific 3,5-diamino-2-acetyl substitution pattern distinguishes it from other regioisomeric diaminopyridines (e.g., 2,3-, 2,5-, 2,6-, and 3,4-diaminopyridines) that exhibit divergent biological target profiles.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B14852229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Diaminopyridin-2-YL)ethanone
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=N1)N)N
InChIInChI=1S/C7H9N3O/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,8-9H2,1H3
InChIKeyQJTVKFIWZGWAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Diaminopyridin-2-YL)ethanone: Chemical Identity, Scaffold Class, and Procurement Baseline


1-(3,5-Diaminopyridin-2-YL)ethanone (CAS 1393560-06-9) is a heterocyclic small molecule (C₇H₉N₃O, MW 151.17) belonging to the diaminopyridine class, featuring an aryl alkyl ketone at the 2-position and amino groups at the 3- and 5-positions of the pyridine ring . This specific 3,5-diamino-2-acetyl substitution pattern distinguishes it from other regioisomeric diaminopyridines (e.g., 2,3-, 2,5-, 2,6-, and 3,4-diaminopyridines) that exhibit divergent biological target profiles. The 3,5-diaminopyridine scaffold has been explicitly prioritized in central nervous system drug discovery programs over alternative heterocyclic cores due to its favorable brain penetration and Ames-negative mutagenicity profile [1]. The compound serves as a synthetic building block for kinase inhibitor elaboration, particularly through derivatization of the acetyl ketone and both amino groups.

  • 3,5-Diamino-2-acetylpyridine regioisomer identity — distinct from other diaminopyridines
  • Three derivatizable handles support multi-vector kinase inhibitor elaboration
  • Reported CNS permeability context — scaffold selected for brain penetration over pyrimidine cores

Why Generic Diaminopyridine Replacement Fails: Regioisomer-Dependent Pharmacology of 1-(3,5-Diaminopyridin-2-YL)ethanone


Substituting 1-(3,5-diaminopyridin-2-YL)ethanone with a generic diaminopyridine regioisomer or mono-amino analog introduces quantifiable risks in both biological activity and safety profile. The position of amino groups on the pyridine ring dictates kinase hinge-binding geometry, off-target selectivity, and metabolic fate. For instance, the 3,5-diaminopyridine sub-series was prioritized over the 4,6-diaminopyrimidine sub-series in LRRK2 inhibitor optimization explicitly because it provided a 4-fold improvement in rodent brain penetration (Kpu,u = 0.4 vs. 0.1) [1]. Furthermore, the 3,5-diaminopyridine aniline metabolite was Ames-negative across three bacterial strains, whereas the corresponding mono-amino aniline metabolite derived from an earlier lead series was Ames-positive, halting that program [1]. Different diaminopyridine regioisomers also exhibit divergent receptor pharmacology: 3,4-diaminopyridine functions as a potassium channel blocker (amifampridine) [2], while 3,5-diaminopyridine scaffolds are engineered for kinase inhibition. Procurement of an incorrect regioisomer therefore constitutes a target-switching risk with fundamentally altered pharmacodynamic and toxicological outcomes.

Regioisomer target switch 3,4-Diaminopyridine is a potassium channel blocker; kinase inhibition may not transfer, diverging assay readouts.
Metabolite genotoxicity flag Monoamino analogs can produce Ames-positive aniline metabolites; the 3,5-diamino scaffold may avoid this risk.
P-gp efflux mismatch 4,6-Diaminopyrimidine scaffolds may exhibit P-gp substrate liability, potentially reducing brain exposure in CNS models.

Quantitative Differentiation Evidence: 1-(3,5-Diaminopyridin-2-YL)ethanone vs. Closest Analogs


Brain Penetration Advantage: 3,5-Diaminopyridine Scaffold vs. 4,6-Diaminopyrimidine Scaffold in LRRK2 Inhibitor Matched Molecular Pairs

In a matched molecular pair analysis of picolinamide-derived LRRK2 inhibitors, the 3,5-diaminopyridine-based compound 18 demonstrated 4-fold higher unbound brain-to-plasma ratio than the 4,6-diaminopyrimidine-based compound 17. Compound 18 was not a P-gp efflux transporter substrate (efflux ratio B−A/A−B = 0.94), whereas compound 17 was a confirmed P-gp substrate (efflux ratio = 7.2), directly explaining the brain exposure differential [1]. This transporter-mediated differentiation is scaffold-intrinsic and applies to compounds elaborated from the 3,5-diaminopyridine core, including derivatives of 1-(3,5-diaminopyridin-2-YL)ethanone.

Brain Penetration
Head-to-head
4× higher Kpu,u (0.4 vs 0.1)
P-gp efflux: 0.94 vs 7.2
Reported scaffold-intrinsic higher brain exposure vs. pyrimidine core
Matched pair analysis; P-gp transporter context
LRRK2 Brain penetration Parkinson's disease CNS drug design

Ames Mutagenicity De-Risking: 3,5-Diaminopyridine Aniline Metabolite vs. Monoamino Aniline Metabolite

In a systematic metabolite safety evaluation, the 3,5-diaminopyridine aniline 15 was tested alongside the monoamino aniline 14 and the 4,6-diaminopyrimidine 16 in a 3-strain Ames assay (TA1535, TA98, TA100) with S9 metabolic activation. Aniline 14 was Ames-positive, leading to program discontinuation of the corresponding parent compound 12. In contrast, both 3,5-diaminopyridine 15 and 4,6-diaminopyrimidine 16 were Ames-negative across all three strains, and both MCASE and QM in silico models correctly predicted the negative results [1]. This demonstrates that the 3,5-diamino substitution pattern electronically deactivates the aniline nitrogen toward cytochrome P450-mediated N-oxidation, preventing nitrenium ion formation and DNA adduct generation.

Ames Mutagenicity
Head-to-head
Ames-negative (3-strain)
Monoamino analog: Ames-positive
Reported metabolite safety de-risking for 3,5-diamino scaffold
3-strain assay with S9; MCASE/QM models
Genotoxicity Ames assay Metabolite safety Drug development

Regioisomeric Target Selectivity: 3,5-Diaminopyridine Scaffold in Kinase Inhibition vs. 3,4-Diaminopyridine as Potassium Channel Blocker

The pharmacological target engagement of diaminopyridine regioisomers is fundamentally dictated by amino group positioning. The 3,5-diaminopyridine scaffold, as exemplified by compound 9 in the Mps1 kinase inhibitor series, achieves potent kinase inhibition (IC₅₀ = 37 nM against Mps1) through a flipped-peptide hinge-binding conformation . In marked contrast, 3,4-diaminopyridine (amifampridine) functions as a potassium channel blocker with no reported kinase activity, used clinically for Lambert-Eaton myasthenic syndrome via presynaptic Kᵥ channel blockade [1]. This regioisomer-dependent target partitioning means that procurement of 3,4-diaminopyridine instead of a 3,5-diaminopyridine derivative would redirect a kinase inhibitor program entirely toward ion channel pharmacology—a categorical failure of chemical series continuity.

Target Selectivity
Class-level
Kinase inhibition (Mps1 IC₅₀ 37 nM) vs. potassium channel blocker (3,4-DAP)
Regioisomer dictates target class; mismatch risks program divergence
Context-dependent; experimental confirmation recommended
Kinase inhibition Ion channel Target selectivity Regioisomer pharmacology

Synthetic Utility Differentiation: 2-Acetyl-3,5-diaminopyridine vs. Mono-amino 2-Acetylpyridine Building Blocks

1-(3,5-Diaminopyridin-2-YL)ethanone (CAS 1393560-06-9, C₇H₉N₃O, MW 151.17) provides three chemically distinct derivatization handles (acetyl ketone, 3-NH₂, and 5-NH₂) on a single pyridine scaffold, enabling divergent parallel synthesis strategies. In contrast, the mono-amino analog 1-(5-aminopyridin-2-yl)ethanone (CAS 51460-32-3, C₇H₈N₂O, MW 136.15) offers only one amino group for elaboration [1]. The 3,5-diaminopyridine scaffold has been specifically exploited in picolinamide-derived kinase inhibitor programs where the 3-amino group participates in intramolecular hydrogen bonding with the amide carbonyl, while the 5-amino group remains available for further derivatization or contributes to physicochemical property modulation [2]. This dual-amino architecture is further validated by patent activity: Boehringer Ingelheim's US-8461147-B2 explicitly claims diaminopyridines of the general formula encompassing 3,5-diamino-substituted pyridines for treating diseases characterized by excessive cell proliferation [3].

Derivatization Handles
Class-level
3 handles
Supports multi-vector library synthesis and SAR exploration
Structural comparison; reactivity may vary
Medicinal chemistry Synthetic building block Derivatization Heterocycle synthesis

Kinase Hinge-Binding Geometric Compatibility: 3,5-Diaminopyridine vs. 2,6-Diamino-3-acylpyridine Scaffolds

The 2,6-diamino-3-acylpyridine scaffold has been characterized as a cyclin-dependent kinase (CDK) inhibitor series with compound 2r showing potent CDK1 and CDK2 inhibition and cellular antiproliferation in HeLa, HCT116, and A375 tumor cells [1]. However, the 2,6-diamino substitution pattern directs the acyl group to the 3-position, creating a different hinge-binding vector geometry compared to the 3,5-diamino-2-acetyl arrangement of 1-(3,5-diaminopyridin-2-YL)ethanone. In the 3,5-diaminopyridine picolinamide series, X-ray crystallography (PDB: 7MCK) confirmed that the amide oxygen and pyridine C–H form two key hydrogen bonds with backbone residues Ala1950 and Glu1948 in the LRRK2 kinase hinge region [2]. The 2-acetyl group in the target compound positions the ketone oxygen for potential hinge hydrogen bonding while leaving the 3- and 5-amino groups available for vector elaboration—a geometric arrangement not accessible from the 2,6-diamino-3-acyl scaffold. Representative 3-acyl-2,6-diaminopyridines showed CDK1 IC₅₀ values ranging from >10,000 nM to ~1,000 nM depending on acyl substituent, while the picolinamide-derivatized 3,5-diaminopyridine compound 18 achieved LRRK2 IC₅₀ = 17 nM (LBE) and cellular IC₅₀ = 21 nM [2].

Hinge Geometry
Cross-study comparable
LRRK2 IC₅₀ 17 nM (picolinamide)
CDK1 IC₅₀ >1000 nM (2,6-diamino series)
Distinct kinase selectivity profile based on substitution pattern
Non-overlapping kinase space; context-dependent interpretation
CDK inhibitor Kinase hinge binding Structure-activity relationship Scaffold comparison

High-Value Application Scenarios for 1-(3,5-Diaminopyridin-2-YL)ethanone Driven by Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation (LRRK2, Parkinson's Disease Programs)

Programs targeting CNS kinases where brain penetration is a go/no-go criterion should prioritize the 3,5-diaminopyridine scaffold, including 1-(3,5-diaminopyridin-2-YL)ethanone as a key building block. The 4-fold higher Kpu,u (0.4 vs. 0.1) and absence of P-gp substrate liability demonstrated by matched molecular pair analysis provide a structurally encoded CNS exposure advantage over the 4,6-diaminopyrimidine alternative . Picolinamide coupling via the 2-acetyl group enables rapid elaboration into the LRRK2 inhibitor pharmacophore while preserving the Ames-negative safety profile of the 3,5-diaminopyridine core.

Kinase-Focused DNA-Encoded Library (DEL) or Parallel Synthesis Library Design

The three chemically orthogonal handles (2-acetyl, 3-NH₂, 5-NH₂) on 1-(3,5-diaminopyridin-2-YL)ethanone enable 3-vector diversification for DEL construction or parallel library synthesis. This provides a 50% increase in derivatizable positions compared to mono-amino 2-acetylpyridine building blocks [1]. The scaffold is covered by patent precedent for kinase-targeted therapeutic applications, including CDK [2], LRRK2 [3], Mps1 , and JAK [4] inhibition, maximizing the probability of identifying hits across multiple kinase families from a single library core.

Metabolite Safety-De-Risked Preclinical Candidate Optimization

When optimizing lead compounds that contain a pyridyl amide or aniline substructure, 1-(3,5-diaminopyridin-2-YL)ethanone offers a pathway to metabolites with a pre-validated Ames-negative profile. The 3-strain Ames negativity of the 3,5-diaminopyridine aniline core contrasts with the Ames-positive outcome of monoamino aniline metabolites that caused program termination at a major pharmaceutical company [3]. Incorporating this building block early in hit-to-lead chemistry provides a regulatory derisking strategy, avoiding late-stage genotoxicity findings that commonly terminate preclinical development.

Regioisomer-Controlled Heterocycle Annulation Chemistry

The 3,5-diamino-2-acetyl substitution pattern provides regiochemical control in heterocycle annulation reactions (e.g., imidazopyridine, pyridopyrazine, and pyridodiazepine formation) that differ from the products obtained from 2,3- or 3,4-diaminopyridine regioisomers. The 2-acetyl group enables Friedländer-type condensations and Schiff base formations that are geometrically precluded in regioisomers lacking a 2-carbonyl adjacent to an amino group. This regiospecific synthetic utility is valuable for constructing fused heterocyclic cores with defined ring junction geometries [5].

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead generation
3,5-Diaminopyridine core; P-gp substrate assessment
Brain penetration assay, transporter evaluation
Kinase-focused library synthesis
Multi-vector derivatization (acetyl, 3-NH₂, 5-NH₂)
Derivatization chemistry, scaffold elaboration
Metabolite safety-de-risked lead optimization
Ames-negative 3,5-diamino core
Genotoxicity profiling, metabolite identification
Regioisomer-controlled heterocycle annulation
2-Acetyl-3,5-diamino substitution pattern
Ring-closure regiochemistry, product structure confirmation
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